

Health and Safety Considerations for Nonaethylene Glycol Monomethyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Nonaethylene Glycol Monomethyl Ether*

Cat. No.: *B1676801*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety considerations for **Nonaethylene Glycol Monomethyl Ether** (NEGME). It is intended for informational purposes for a professional audience and should not be a substitute for a formal risk assessment or a product-specific Safety Data Sheet (SDS). All laboratory and manufacturing operations should be conducted in accordance with institutional safety policies and regulatory guidelines.

Executive Summary

Nonaethylene Glycol Monomethyl Ether (NEGME), a polyether compound, sees wide application as a solvent, surfactant, and chemical intermediate, notably in PEGylation for drug delivery.^[1] While specific toxicological data for NEGME is limited in publicly available literature, an examination of structurally related glycol ethers provides insight into its potential health and safety profile. This guide summarizes available data, outlines standard experimental protocols for safety assessment, and presents visual workflows and potential metabolic pathways to inform safe handling and use.

Physicochemical Properties

A summary of the known physical and chemical properties of **Nonaethylene Glycol**

Monomethyl Ether is presented in Table 1. Understanding these properties is crucial for safe handling, storage, and emergency response.

Table 1: Physicochemical Properties of **Nonaethylene Glycol Monomethyl Ether**

Property	Value	Reference(s)
CAS Number	6048-68-6	[2][3]
Molecular Formula	C ₁₉ H ₄₀ O ₁₀	[3][4]
Molecular Weight	428.52 g/mol	[3][4]
Appearance	Colorless to light yellow/orange clear liquid	[3]
Melting Point	14 °C	[2][3]
Boiling Point	164 °C at 7 mmHg	[2]
Density	1.1 g/cm ³	[3]
Refractive Index	n _{20D} 1.46	[3]

Toxicological Profile

Direct and comprehensive toxicological data for **Nonaethylene Glycol Monomethyl Ether** is not readily available in the public domain. Therefore, the toxicological profile is largely inferred from data on structurally similar, shorter-chain polyethylene glycol methyl ethers and other glycol ethers. It is critical to interpret this surrogate data with caution.

Acute Toxicity

Quantitative acute toxicity data for NEGME is not specified in the reviewed literature. However, for a related compound, Poly(ethylene glycol methyl ether) with an average molecular weight of 750, the oral LD₅₀ in rats is reported to be > 2000 mg/kg, suggesting low acute oral toxicity.[5] [6] For another related but structurally different compound, 2-Methoxyethanol, the oral LD₅₀ in rats is 2370 mg/kg and the dermal LD₅₀ in rabbits is 1280 mg/kg.[3] The inhalation LC₅₀ for 2-Methoxyethanol in rats is reported as ≥ 1478 ppm for a 7-hour exposure.[3]

Table 2: Acute Toxicity Data for Structurally Related Glycol Ethers

Compound	Test	Species	Route	Value	Reference(s)
Poly(ethylene glycol methyl ether), avg. M.W. 750	LD50	Rat	Oral	> 2000 mg/kg	[5][6]
2-Methoxyethanol	LD50	Rat	Oral	2370 mg/kg	[3]
2-Methoxyethanol	LD50	Rabbit	Dermal	1280 mg/kg	[3]
2-Methoxyethanol	LC50	Rat	Inhalation	≥ 1478 ppm (7 hr)	[3]

Irritation and Sensitization

Nonaneethylene Glycol Monomethyl Ether may cause skin and eye irritation upon contact.[2] Prolonged or repeated skin contact with glycol ethers, in general, may lead to more severe irritation.[7] There is no evidence to suggest that glycol ethers are skin sensitizers.[7]

Genotoxicity and Carcinogenicity

Specific studies on the genotoxicity of **Nonaneethylene Glycol Monomethyl Ether** are not readily available. However, the broader class of glycol ethers has generally not shown evidence of genotoxic activity in conventional assays.[8] Most studies on ethylene glycol monomethyl ether (EGME) indicate a lack of genotoxic potential, although some tests have yielded positive responses.[9] There is no data to suggest that **Nonaneethylene Glycol Monomethyl Ether** is carcinogenic.

Reproductive and Developmental Toxicity

Certain shorter-chain glycol ethers, such as ethylene glycol monomethyl ether (EGME), are known reproductive and developmental toxicants.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) These effects are primarily attributed to their metabolism to toxic alkoxyacetic acids.[\[14\]](#)[\[15\]](#) For higher molecular weight glycol ethers like NEGME, the potential for these adverse effects is considered to be low due to reduced metabolic conversion to these toxic metabolites.[\[8\]](#) However, without specific studies on NEGME, a definitive conclusion cannot be made.

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols provide a framework for the safety assessment of **Nonaethylene Glycol Monomethyl Ether**.

Acute Oral Toxicity (OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

- **Test Animals:** Healthy, young adult rats of a single sex (typically females, as they are generally slightly more sensitive) are used.
- **Housing and Feeding:** Animals are housed in standard laboratory conditions and fasted prior to dosing.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
- **Dose Levels:** A stepwise procedure is used with a limited number of animals at each step. Dosing is initiated at a level expected to produce some signs of toxicity. Subsequent dosing at higher or lower fixed dose levels (5, 50, 300, and 2000 mg/kg) depends on the presence or absence of mortality in the previous step.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline outlines a procedure for assessing the potential adverse effects of a substance following a single, short-term dermal exposure.[\[10\]](#)[\[12\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Test Animals:** Healthy young adult rats, rabbits, or guinea pigs are used.[\[10\]](#) The preferred species is the rat.[\[10\]](#)
- **Preparation of Animal Skin:** Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- **Application of Test Substance:** The test substance is applied uniformly over an area of approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin.
- **Exposure Duration:** The exposure period is 24 hours.
- **Dose Levels:** A limit test at a dose of 2000 mg/kg body weight is typically performed. If toxicity is observed, a full dose-response study may be conducted.
- **Observations:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days following exposure. Body weights are recorded weekly. At the end of the observation period, a gross necropsy is performed on all animals.

Acute Inhalation Toxicity (OECD Guideline 403)

This test provides information on the health hazards likely to arise from short-term exposure to an airborne substance.[\[1\]](#)[\[5\]](#)[\[9\]](#)[\[19\]](#)[\[20\]](#)

- **Test Animals:** Young adult rats are the preferred species.[\[20\]](#)
- **Exposure Method:** The test is typically conducted using a dynamic inhalation exposure system that generates a breathable atmosphere containing the test substance at a controlled concentration.[\[19\]](#)
- **Exposure Duration:** The standard exposure duration is 4 hours.[\[19\]](#)[\[20\]](#)

- Concentration Levels: A limit test at a concentration of 5 mg/L for aerosols or 20,000 ppm for gases and vapors is often performed. If toxicity is observed, a study with at least three concentration levels is conducted to determine the LC50.
- Observations: Animals are observed for mortality and clinical signs of toxicity during and after exposure for a period of at least 14 days.[\[5\]](#)[\[20\]](#) Body weights are recorded at regular intervals. A gross necropsy is performed on all animals at the end of the observation period. [\[5\]](#)[\[20\]](#)

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline describes a procedure for the assessment of the potential of a substance to cause dermal irritation or corrosion.[\[11\]](#)[\[13\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Test Animals: Albino rabbits are the recommended species.[\[11\]](#)
- Application of Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch.[\[21\]](#)
- Exposure Duration: The exposure period is typically 4 hours.[\[21\]](#)
- Observations: The treated skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[13\]](#)[\[21\]](#) The severity of the reactions is scored according to a standardized scale. The reversibility of any observed effects is also assessed. [\[13\]](#)

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.[\[2\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

- Test Animals: Albino rabbits are the preferred species.[\[25\]](#)
- Application of Test Substance: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal.[\[24\]](#) The other eye remains untreated and serves as a control.[\[24\]](#)[\[25\]](#)

- Observations: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[2][25] The severity of the lesions is scored. The reversibility of any observed effects is also evaluated.[25]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

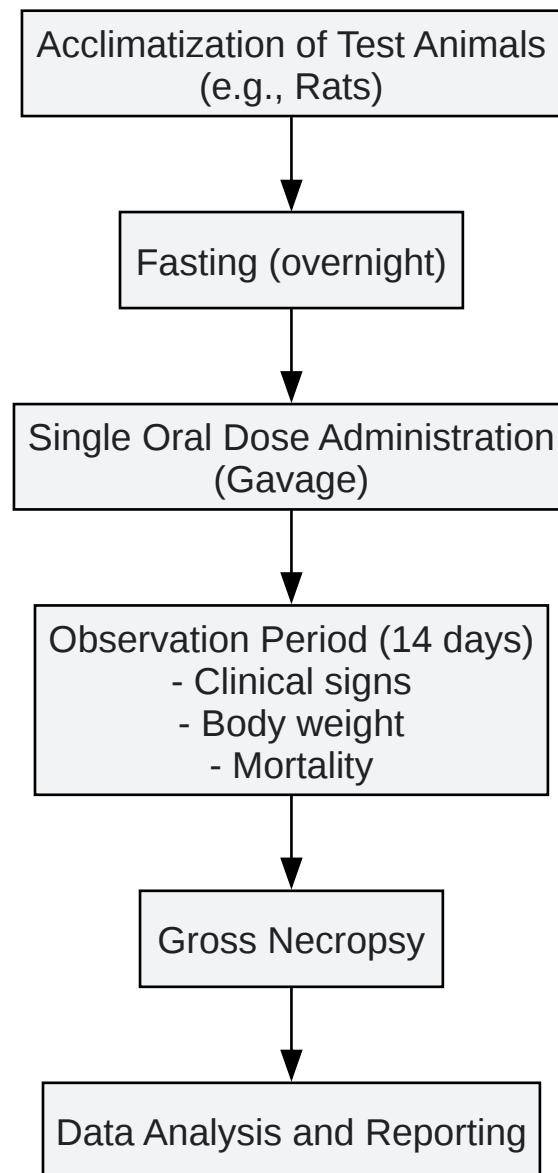
This in vitro assay is used to assess the mutagenic potential of a substance.[3][4][28][29][30]

- Test System: Histidine-requiring strains of *Salmonella typhimurium* and/or tryptophan-requiring strains of *Escherichia coli* are used.[3][4]
- Method: The test substance, with and without a metabolic activation system (S9 mix from rat liver), is incubated with the bacterial tester strains.[3][4] The mixture is then plated on a minimal agar medium lacking the required amino acid.
- Evaluation: After incubation, the number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted.[3] A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.[4]

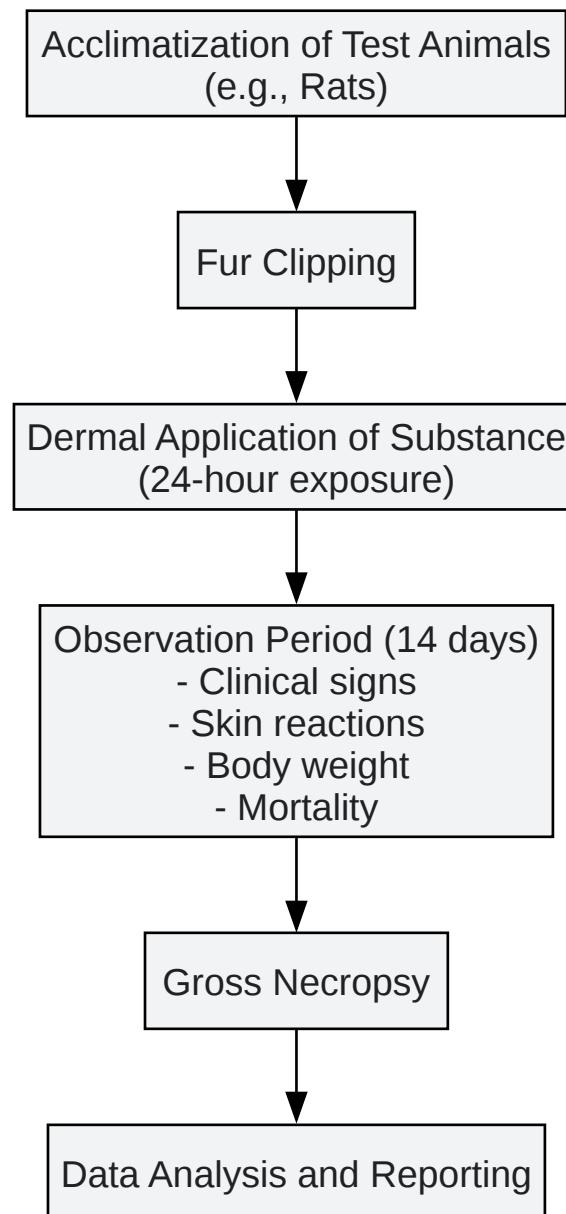
Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological studies based on OECD guidelines.

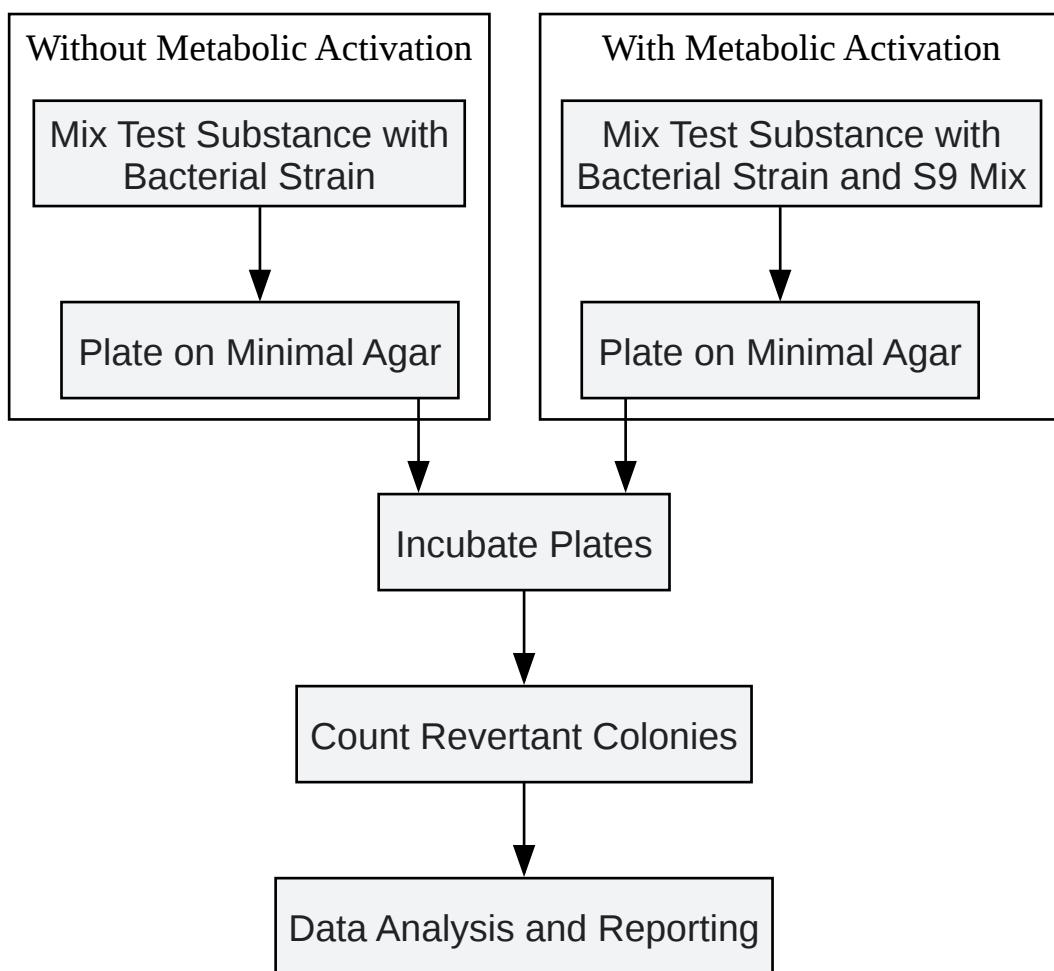
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Caption: Workflow for an Acute Oral Toxicity Study (OECD 420).



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Caption: Workflow for an Acute Dermal Toxicity Study (OECD 402).



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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Potential Metabolic Pathway

The metabolic pathway for **Nonaethylene Glycol Monomethyl Ether** has not been specifically elucidated. However, based on the metabolism of shorter-chain glycol ethers like ethylene glycol monomethyl ether (EGME), a probable metabolic route involves oxidation to an aldehyde intermediate, followed by further oxidation to an alkoxyacetic acid.[14][31][32] It is this acidic metabolite that is often associated with the toxicity of lower molecular weight glycol ethers.[14][15]



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Caption: Postulated metabolic pathway for **Nonaethylene Glycol Monomethyl Ether**.

Health and Safety Recommendations

Handling and Storage

- Handling: Handle in a well-ventilated area.[2] Wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials and foodstuff containers.[2]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and impervious clothing, such as a lab coat or coveralls.[24]
- Respiratory Protection: If exposure limits are exceeded or if aerosols are generated, use a full-face respirator with an appropriate cartridge.[24]

First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spills and Environmental Precautions

In case of a spill, avoid breathing vapors and ensure adequate ventilation. Remove all sources of ignition.^[2] Prevent the substance from entering drains and waterways.^[2] Absorb the spill with an inert material and place it in a suitable container for disposal.^[5]

Ecotoxicity and Biodegradation

Specific ecotoxicity data for **Nonaethylene Glycol Monomethyl Ether** is scarce. For the general class of polyethylene glycol methyl ethers, no data is available for toxicity to fish, daphnia, algae, or microorganisms in the reviewed SDS.^[19] Glycol ethers are generally water-soluble and may not readily biodegrade, potentially producing toxic metabolites in the process.^[25] Discharge into the environment should be avoided.^[2]

Conclusion

Nonaethylene Glycol Monomethyl Ether is a compound with a likely low acute toxicity profile, based on data from structurally similar molecules. However, the potential for skin and eye irritation exists, and appropriate personal protective equipment should be used to minimize exposure. The lack of specific toxicological data for NEGME, particularly concerning chronic, reproductive, and developmental effects, warrants a cautious approach in its handling and use. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for generating the necessary data to perform a comprehensive risk assessment. Researchers and drug development professionals should always consult a substance-specific Safety Data Sheet and adhere to institutional safety protocols when working with this and any other chemical.

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